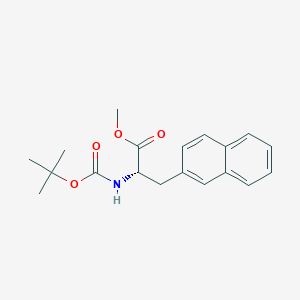

Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate

Description

Properties

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZJZIQXCBCAGJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470661 | |

| Record name | Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176896-73-4 | |

| Record name | Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Strategy

The synthesis of Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate typically follows a linear sequence starting from L-alanine derivatives. The general workflow involves:

-

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amino group of L-alanine.

-

Naphthyl Group Incorporation : Alkylation or Friedel-Crafts acylation to attach the naphthalen-2-yl moiety.

-

Esterification : Conversion of the carboxylic acid to a methyl ester.

-

Purification : Chromatographic or recrystallization techniques to isolate the target compound.

Boc Protection of L-Alanine

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative procedure from VulcanChem involves dissolving L-alanine in a mixture of water and dioxane, followed by the addition of Boc₂O and sodium hydroxide at 0–5°C. The reaction is stirred for 12–24 hours, yielding N-Boc-L-alanine with >90% purity.

Key Conditions :

Introduction of the Naphthalen-2-yl Group

The naphthalen-2-yl group is introduced via a Friedel-Crafts alkylation or palladium-catalyzed coupling. A patent (WO2017070418A1) describes the use of naphthalen-2-ylmagnesium bromide in tetrahydrofuran (THF) at −78°C, reacting with N-Boc-L-alanine methyl ester to form the tertiary carbon center. The reaction requires strict anhydrous conditions and achieves 70–80% yield.

Alternative Method :

Visible-light-induced Markovnikov addition, as reported by the Royal Society of Chemistry, employs α-methylstyrene and D₂O in 1,4-dioxane under 405 nm LED irradiation. This method avoids harsh reagents but requires specialized flow reactors.

Esterification

The carboxylic acid intermediate is esterified using methanol and catalytic sulfuric acid. Fisher Scientific’s protocol for N-Boc-3-(2-naphthyl)-L-alanine (CAS 58438-04-3) involves refluxing the acid in methanol with H₂SO₄ for 6 hours, followed by neutralization with NaHCO₃. The methyl ester is obtained in 85% yield after column chromatography.

Optimized Parameters :

-

Catalyst : 98% H₂SO₄ (0.1 equiv)

-

Solvent : Methanol (dry)

-

Temperature : 65°C

Comparative Analysis of Methodologies

Efficiency and Yield

The acid-catalyzed esterification offers the highest yield, while light-mediated methods prioritize green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

Hydrolysis: Produces the corresponding carboxylic acid.

Deprotection: Yields the free amine.

Substitution: Produces substituted naphthalene derivatives.

Scientific Research Applications

Peptide Synthesis

Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate serves as a vital building block in peptide synthesis. The Boc group protects the amino functionality during coupling reactions, allowing for high yields and purity of the resultant peptides. This application is essential in the pharmaceutical industry for developing peptide-based drugs.

Drug Development

The structural characteristics of this compound make it valuable in designing novel drugs. It has been utilized to create agonists for melanocortin receptors, which are potential therapeutic agents for obesity and metabolic disorders. The compound's ability to enhance bioactivity and improve pharmacokinetic properties is crucial in drug formulation.

Bioconjugation

In bioconjugation processes, this compound facilitates the linkage of biomolecules, which is pivotal in developing targeted therapies such as antibody-drug conjugates. This application is particularly relevant in cancer treatment, where targeted delivery can enhance therapeutic efficacy while minimizing side effects.

Material Science

The compound is explored for its potential in creating advanced materials, including polymers with specific properties. Its unique structure can lead to novel biomaterials that mimic natural peptides, opening avenues for applications in tissue engineering and regenerative medicine.

Neuroscience Research

This compound plays a role in studying neurotransmitter systems, aiding researchers in understanding neurological disorders. Its application in developing potential treatments for conditions such as depression and anxiety highlights its importance in neuroscience.

Case Study 1: Peptide Therapeutics Development

A study demonstrated the efficacy of this compound as a building block in synthesizing peptides that target specific receptors involved in metabolic regulation. The resultant peptides exhibited improved stability and bioactivity compared to traditional counterparts.

Case Study 2: Targeted Cancer Therapy

Research involving the use of this compound in bioconjugation led to the development of an antibody-drug conjugate that showed significant promise in preclinical models of cancer. The targeted delivery mechanism reduced systemic toxicity while enhancing therapeutic effectiveness.

Case Study 3: Neurological Studies

In neuroscience research, this compound was utilized to investigate the modulation of neurotransmitter receptors, providing insights into potential treatments for depression. The findings indicated that modifications to the naphthyl group could influence receptor binding affinities.

Mechanism of Action

The mechanism of action of (S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester depends on its specific application. In enzymatic studies, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The Boc protecting group provides stability during synthetic transformations, while the naphthalene ring can participate in π-π interactions and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the β-Position

N-Boc-3-(naphthyl)-L-alanine Derivatives

- N-Boc-3-(1-naphthyl)-L-alanine (CAS: 55447-00-2): Molecular formula: C₁₈H₂₁NO₄; molecular weight: 315.36 g/mol. Differs in the position of the naphthyl group (1-naphthyl vs. 2-naphthyl), leading to altered steric and electronic properties. The 1-naphthyl isomer exhibits higher hydrophobicity but lower solubility in polar solvents compared to the 2-naphthyl variant .

- N-Boc-3-(2-pyridyl)-L-alanine (CAS: 71239-85-5): Molecular formula: C₁₃H₁₈N₂O₄; molecular weight: 266.29 g/mol. However, it lacks the aromatic bulk of naphthalene, reducing its utility in hydrophobic binding pockets .

Halogen-Substituted Analogs

- Methyl N-Boc-3-chloro-L-alaninate (CAS: 119542-95-9): Molecular formula: C₉H₁₆ClNO₄; molecular weight: 237.68 g/mol. However, it lacks the aromatic interactions of the naphthyl group, limiting its use in targeting aromatic enzyme active sites .

Protecting Group Variations

- Fmoc-N-methyl-3-(2-naphthyl)-L-alanine (CAS: 2138482-09-2): Molecular formula: C₂₉H₂₅NO₄; molecular weight: 451.51 g/mol. The Fmoc group replaces Boc, offering orthogonal protection strategies in solid-phase peptide synthesis. The N-methylation reduces hydrogen-bonding capacity, which can stabilize peptides against proteolytic degradation .

Ester Group Modifications

- L-Alanine methyl ester (CAS: 10065-72-2): Molecular formula: C₄H₉NO₂; molecular weight: 103.12 g/mol.

Comparative Data Table

Biological Activity

Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article synthesizes various research findings regarding its biological activity, synthesis, and applications.

- Molecular Formula : CHNO

- Molecular Weight : 329.39 g/mol

- CAS Number : 176896-73-4

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for its utility in peptide synthesis. The naphthyl group at the β-position of the alanine backbone contributes to its unique structural properties, influencing both its chemical reactivity and biological activity .

This compound acts primarily through its incorporation into peptides and proteins. This incorporation can alter the structure and function of the resultant peptides, potentially enhancing their biological efficacy. The Boc group serves as a protective mechanism during synthesis, allowing for selective reactions without interference from the amino group .

Antiviral Activity

Research indicates that derivatives of amino acids, including those with naphthyl substitutions, exhibit antiviral properties. For instance, studies have shown that compounds similar to this compound can act as effective inhibitors against viral replication by interfering with enzyme-substrate interactions essential for viral life cycles .

Antimicrobial Properties

Preliminary studies suggest that some derivatives of naphthyl-substituted amino acids may possess antimicrobial activity. While specific data on this compound is limited, the structural characteristics indicate a potential for such activities .

Influence on Glycosaminoglycan Biosynthesis

The compound's naphthyl group has been implicated in influencing glycosaminoglycan (GAG) biosynthesis. Research into similar compounds shows that variations in the naphthalene structure can significantly impact their effectiveness as primers in GAG synthesis, which is crucial for cellular functions such as proliferation and differentiation .

Case Studies

- Antiviral Studies : A study evaluated a series of amino acid derivatives for their ability to inhibit HIV replication. The results indicated that compounds with similar structural motifs to this compound demonstrated significant antiviral activity when tested against HIV .

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives of L-alanine with aromatic groups were tested against various bacterial strains. Some showed promising results, suggesting that further exploration of this compound could yield valuable insights into its antimicrobial potential .

Comparative Analysis

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains a naphthyl group at β-position | Potential antiviral and antimicrobial activities |

| N-Boc-N-methyl-3-(1-naphthyl)-L-alanine | Similar structure but with 1-naphthyl group | Different steric and electronic properties |

| N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine | Fmoc protecting group instead of Boc | Commonly used in solid-phase peptide synthesis |

This table highlights the unique aspects of this compound compared to related compounds, emphasizing its potential biological activities due to its naphthyl substitution.

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high enantiomeric purity of Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate?

- Methodological Answer : Enantiomeric purity is achieved through chiral auxiliary-assisted synthesis or asymmetric catalysis. The Boc group is introduced early to protect the α-amine, followed by coupling with 2-naphthylmethyl halides. Chiral HPLC (e.g., using a CHIRALPAK® column) or polarimetry monitors enantiopurity. Recrystallization in cold ethyl acetate/hexane (0–6°C) enhances purity, as noted for analogous Boc-protected naphthylalanines .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR : H and C NMR confirm Boc protection (δ ~1.4 ppm for tert-butyl) and ester methyl groups (δ ~3.6 ppm). NOESY distinguishes naphthyl proton spatial arrangements.

- HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>97% as per HLC specifications in catalogs) .

- FT-IR : Bands at ~1700 cm (ester C=O) and ~1650 cm (Boc carbamate) validate functional groups .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers. The naphthyl group’s hydrophobicity reduces aqueous solubility, but moisture can hydrolyze the ester. Stability studies under accelerated conditions (40°C/75% RH) with periodic HPLC analysis are recommended .

Advanced Research Questions

Q. How can conflicting stereochemical assignments in NMR or X-ray data be resolved?

- Methodological Answer :

- X-ray crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane. Use SHELXT (for structure solution) and SHELXL (for refinement) to determine absolute configuration. Compare with Cambridge Structural Database entries for naphthyl-alanine derivatives .

- ECD spectroscopy : Compare experimental electronic circular dichroism spectra with DFT-simulated spectra to confirm stereochemistry .

Q. What strategies mitigate steric hindrance during peptide coupling involving the 2-naphthyl group?

- Methodological Answer :

- Coupling reagents : Use HATU or DIC/HOAt for efficient activation.

- Microwave-assisted synthesis : Enhances reaction rates by reducing steric effects (e.g., 50°C, 20 min).

- Protecting group tuning : Replace Boc with Fmoc if in situ deprotection is needed, as Fmoc’s base sensitivity avoids side reactions with the naphthyl moiety .

Q. How do solvent polarity and temperature impact the compound’s crystallization for structural studies?

- Methodological Answer : Screen solvents using the "polythermal method": Dissolve the compound in dimethylformamide (DMF) and titrate with anti-solvents (e.g., water or ether). Monitor nucleation at 4°C. High polarity solvents stabilize the zwitterionic form, while low polarity solvents (toluene) favor crystal lattice formation. Differential scanning calorimetry (DSC) identifies optimal crystallization temperatures .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproduce conditions : Ensure identical instrumentation (e.g., DSC heating rate at 10°C/min).

- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., de-esterified analogs).

- Cross-validate : Compare with literature on structurally similar compounds, such as Boc-3-(1-naphthyl)-L-alanine, which shares thermal stability trends .

Application-Oriented Questions

Q. What role does this compound play in designing protease-resistant peptide analogs?

- Methodological Answer : The 2-naphthyl group’s hydrophobicity and bulk enhance binding to hydrophobic enzyme pockets (e.g., HIV-1 protease). Incorporate it into peptide substrates via SPPS (solid-phase synthesis), followed by Boc deprotection with TFA/DCM (1:1). Assess resistance to trypsin/chymotrypsin via LC-MS degradation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.